molecular formula C15H13BrF2O2 B8170628 2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene

2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene

Cat. No.: B8170628
M. Wt: 343.16 g/mol
InChI Key: DEZJJXNBOWUTPF-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene is an organic compound that features a bromine atom, a difluoromethyl group, and a methoxyphenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a difluoromethyl-substituted benzene derivative, followed by the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of new pharmaceuticals and bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules. The methoxyphenyl group can enhance the compound’s stability and solubility, making it more effective in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(difluoromethyl)benzene: This compound lacks the methoxyphenyl group, making it less complex and potentially less versatile in applications.

    4-Bromo-1,2-(methylenedioxy)benzene: This compound has a different substitution pattern, which can lead to different reactivity and applications.

    2-Bromo-4-fluoro-1-iodobenzene: The presence of both fluorine and iodine atoms can significantly alter the compound’s chemical properties and reactivity.

Uniqueness

2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene is unique due to its combination of bromine, difluoromethyl, and methoxyphenyl groups. This unique structure provides a balance of reactivity, stability, and versatility, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF2O2/c1-19-11-7-5-10(6-8-11)9-20-13-4-2-3-12(14(13)16)15(17)18/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZJJXNBOWUTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC(=C2Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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